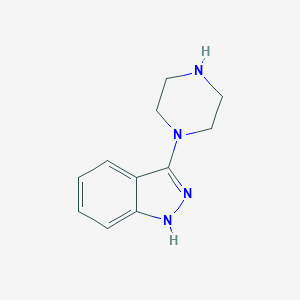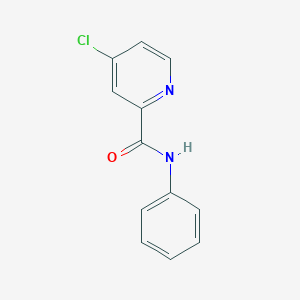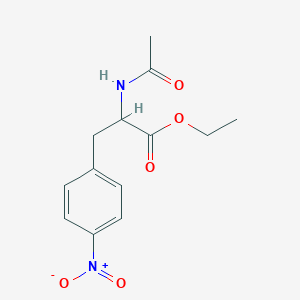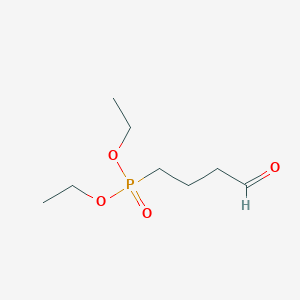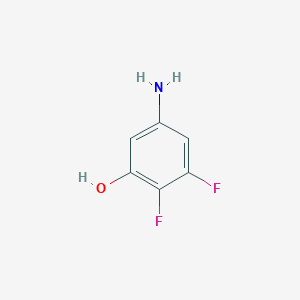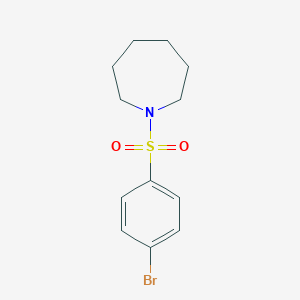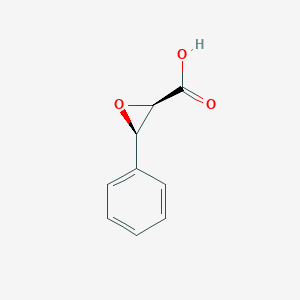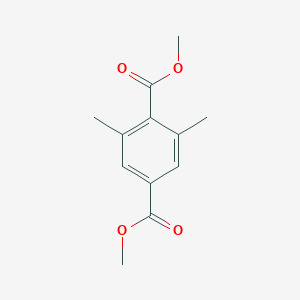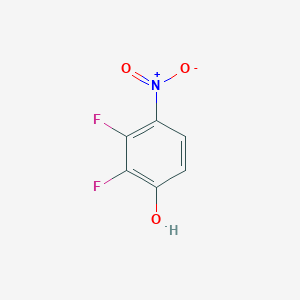
2,3-ジフルオロ-4-ニトロフェノール
概要
説明
2,3-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring. This compound is a yellow crystalline solid and is soluble in solvents such as ethanol, ether, and dimethyl ether .
科学的研究の応用
2,3-Difluoro-4-nitrophenol has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways involving phenolic compounds.
Industry: It is used in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-nitrophenol can be synthesized through several methods:
Reaction of 2,3-dichloro-4-nitrophenol with boron trifluoride and boron difluoride: This reaction is carried out in an ether solvent.
Reaction of 3,4-difluoronitrobenzene with inorganic alkali: This reaction generates 2-fluoro-4-nitrophenolate, which is then converted to 2,3-difluoro-4-nitrophenol through acid neutralization.
Industrial Production Methods
The industrial production of 2,3-difluoro-4-nitrophenol typically involves the reaction of 3,4-difluoronitrobenzene with inorganic alkali, followed by acid neutralization. This method is preferred due to its simplicity, environmental friendliness, and high yield .
化学反応の分析
Types of Reactions
2,3-Difluoro-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic substitution: Products include substituted phenols with various functional groups.
Reduction: The major product is 2,3-difluoro-4-aminophenol.
Oxidation: The major product is 2,3-difluoro-4-nitroquinone.
作用機序
The mechanism of action of 2,3-difluoro-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects .
類似化合物との比較
2,3-Difluoro-4-nitrophenol can be compared with other similar compounds such as:
2,3-Difluoro-6-nitrophenol: This compound has a similar structure but with the nitro group in a different position.
2-Fluoro-4-nitrophenol: This compound has only one fluorine atom and shows different chemical and biological properties.
2,3,4-Trifluoronitrobenzene: This compound has three fluorine atoms and is used in different applications due to its higher fluorine content.
The uniqueness of 2,3-difluoro-4-nitrophenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2,3-difluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXVJUDSQIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561603 | |
| Record name | 2,3-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123173-60-4 | |
| Record name | 2,3-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

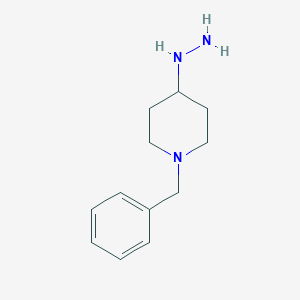
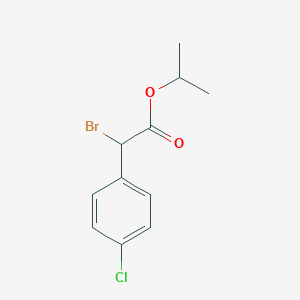
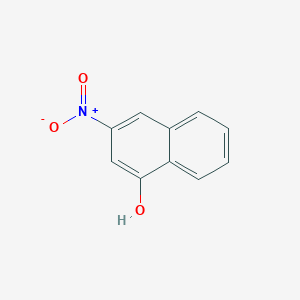
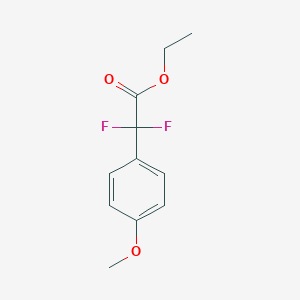
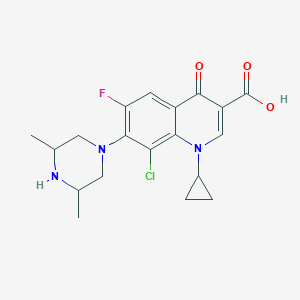
![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
